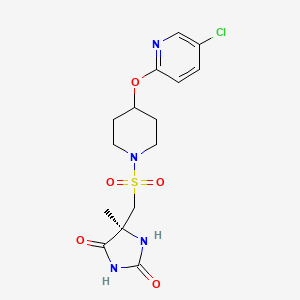

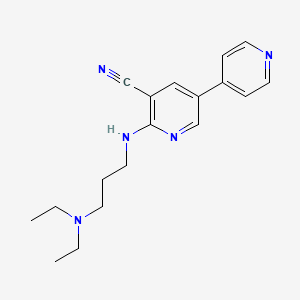

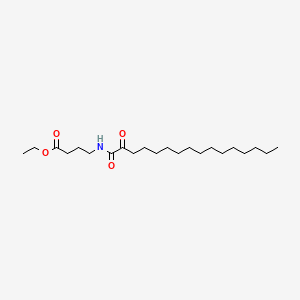

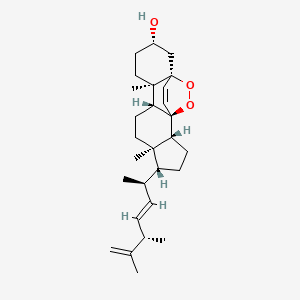

(S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

AZD1236 has been used in trials studying the basic science and treatment of Cystic Fibrosis and Chronic Obstructive Pulmonary Disease.

Wissenschaftliche Forschungsanwendungen

Synthesis and Insecticidal Activity

The compound is involved in the synthesis of various dihydropiperazine neonicotinoid compounds. The research highlights the success in synthesizing isomeric dihydropiperazines, emphasizing the dihydropiperazine ring system's suitability as a bioisosteric replacement for the imidazolidine ring in neonicotinoid compounds, which are used as insecticides (Samaritoni et al., 2003).

Anticancer Activity

N-substituted indole derivatives, including thiazolidine-2,4-dione, have been synthesized and shown to exhibit significant anticancer activity. This highlights the potential therapeutic application of such compounds in cancer treatment (Kumar & Sharma, 2022).

Chemical Structure Analysis

The compound's chemical structure has been analyzed to understand its pharmacophore model better. This kind of research is crucial in drug design and development, helping to predict the molecule's interaction with biological targets (Li et al., 2005).

Chemosensitization in Antibiotic Resistance

Derivatives of imidazolidine-4-one, including those related to the compound , have shown potential in enhancing the effectiveness of antibiotics against resistant strains of bacteria, such as MRSA. This is significant in the field of medical microbiology and pharmacology, addressing the critical challenge of antibiotic resistance (Matys et al., 2015).

Antibacterial and Antifungal Activity

The compound's derivatives have been found to exhibit both antibacterial and antifungal activities. This expands its potential utility in treating various microbial infections (Mohanty et al., 2015).

Quantum Chemical and Biological Studies

Computational quantum chemical studies have been conducted on related compounds to understand their pharmacokinetic properties and biological activities. Such studies are vital for predicting how these compounds behave in biological systems (Gaurav & Krishna, 2021).

Antimicrobial Activity

Some derivatives have shown promising antimicrobial activities, particularly against gram-positive bacteria, underlining their potential in developing new antimicrobial agents (Prakash et al., 2011).

Synthesis of LFA-1 Inhibitors

The compound has been used in synthesizing lymphocyte function-associated antigen-1 (LFA-1) inhibitors, highlighting its significance in immunological research and potential therapeutic applications in treating inflammatory diseases (Latli et al., 2011).

5-HT2 Antagonist Activity

Derivatives have been tested for 5-HT2 and alpha-1 receptor antagonist activity, indicating potential applications in neuropsychiatric drug development (Watanabe et al., 1992).

Eigenschaften

CAS-Nummer |

459814-89-2 |

|---|---|

Produktname |

(S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione |

Molekularformel |

C15H19ClN4O5S |

Molekulargewicht |

402.9 g/mol |

IUPAC-Name |

(5S)-5-[[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]sulfonylmethyl]-5-methylimidazolidine-2,4-dione |

InChI |

InChI=1S/C15H19ClN4O5S/c1-15(13(21)18-14(22)19-15)9-26(23,24)20-6-4-11(5-7-20)25-12-3-2-10(16)8-17-12/h2-3,8,11H,4-7,9H2,1H3,(H2,18,19,21,22)/t15-/m1/s1 |

InChI-Schlüssel |

SFJFBTPHDHUUPU-OAHLLOKOSA-N |

Isomerische SMILES |

C[C@]1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl |

SMILES |

CC1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl |

Kanonische SMILES |

CC1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl |

Aussehen |

Solid powder |

Andere CAS-Nummern |

459814-89-2 459814-90-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

AZD-1236, AZD1236, AZD 1236 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

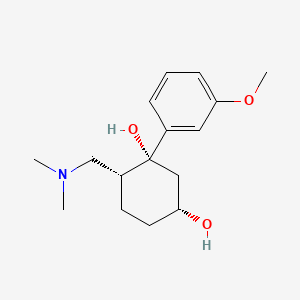

![[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-4-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1665872.png)